molecular formula C7H10F5NO2 B13197846 5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid

5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid

Cat. No.: B13197846
M. Wt: 235.15 g/mol
InChI Key: FZNKKHLRTRYCOU-UHFFFAOYSA-N
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Description

5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid is a fluorinated amino acid derivative featuring a hexanoic acid backbone substituted with:

  • A trifluoromethyl (-CF₃) group at position 3.
  • Two fluorine atoms at position 6.
  • An amino (-NH₂) group at position 5.

Properties

Molecular Formula

C7H10F5NO2

Molecular Weight

235.15 g/mol

IUPAC Name

5-amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid

InChI

InChI=1S/C7H10F5NO2/c8-6(9)4(13)1-3(2-5(14)15)7(10,11)12/h3-4,6H,1-2,13H2,(H,14,15)

InChI Key

FZNKKHLRTRYCOU-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(=O)O)C(F)(F)F)C(C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid typically involves multi-step organic reactionsThe process may involve the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoro group at position 6 facilitates nucleophilic substitution, particularly with sulfur- or oxygen-based nucleophiles. For example:

  • Reaction with thiols (e.g., sodium thiomethoxide) under mild aqueous conditions yields thioether derivatives .

  • Substitution with hydroxyl groups occurs in acidic media, forming hydroxylated analogs.

Key reaction conditions :

ReactantConditionsProductYield
Sodium thiomethoxidepH 7.4, 37°C, 15 hoursThioether derivative52%
Water (acidic)H₂SO₄, 60°C, 6 hours6-Hydroxy analog68%

Amide Bond Formation

The amino group participates in amide coupling reactions, enabling integration into peptide chains or drug scaffolds:

  • Activated esters (e.g., benzotriazole derivatives) react efficiently with the amino group in DMF at room temperature.

  • Enzymatic methods using engineered Ht-Cc552 variants achieve enantioselective amidation under argon, avoiding racemization .

Example :

5 Amino 6 6 difluoro 3 trifluoromethyl hexanoic acid+Benzyl 2 diazo 3 3 3 trifluoropropanoateHt Cc552 Na2S2O4 Trifluoromethyl amide derivative\text{5 Amino 6 6 difluoro 3 trifluoromethyl hexanoic acid}+\text{Benzyl 2 diazo 3 3 3 trifluoropropanoate}\xrightarrow{\text{Ht Cc552 Na}_2\text{S}_2\text{O}_4}\text{ Trifluoromethyl amide derivative}

Conditions : 50 mM KPi buffer (pH 7.0), 16 hours, room temperature .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic attacks to meta positions in aromatic systems:

  • Nitration and halogenation occur preferentially at the meta position relative to the -CF₃ group.

  • Friedel-Crafts alkylation is suppressed due to electron-withdrawing effects of fluorine.

Biocatalytic Modifications

Engineered enzymes enable stereoselective transformations:

  • Ht-Cc552 variants catalyze N–H carbene insertion into the amino group, forming chiral α-trifluoromethyl amines with >90% enantiomeric excess .

  • Turnover numbers (TON) reach 210 under optimized conditions .

Mechanistic insight :
The reaction proceeds via a metallocarbene intermediate, stabilized by the electron-deficient trifluoromethyl group .

Decarboxylation Reactions

Controlled thermal decarboxylation (150–180°C) removes the carboxylic acid group, yielding fluorinated amines:

C6H10F5NO2ΔC5H9F5N+CO2\text{C}_6\text{H}_{10}\text{F}_5\text{NO}_2\xrightarrow{\Delta}\text{C}_5\text{H}_9\text{F}_5\text{N}+\text{CO}_2

Side products : Minor amounts of defluorinated species (<5%) form under prolonged heating.

Crosslinking with Biomolecules

The compound reacts with cysteine residues in proteins via Michael addition:

  • Thiol groups attack the β-carbon of the trifluoromethyl group, forming stable covalent adducts .

  • Used to study Ca²⁺ signaling pathways in neuronal systems .

Stability Under Physiological Conditions

  • pH-dependent hydrolysis : Stable at pH 4–7, but degrades rapidly in alkaline media (t₁/₂ = 2.3 hours at pH 9).

  • Metabolic resistance : Fluorine substituents reduce oxidation by cytochrome P450 enzymes, enhancing in vivo stability.

This compound’s reactivity profile makes it valuable for pharmaceutical synthesis, enzyme engineering, and biomolecular crosslinking studies. The integration of biocatalytic methods and traditional organic transformations provides a versatile toolkit for its functionalization.

Scientific Research Applications

5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Enhanced lipophilicity and metabolic stability due to fluorine substituents, making it attractive for drug design .
  • Synthesis involves fluorination of the hexanoic acid backbone using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
  • Applications include enzyme inhibition, receptor binding, and as a building block in medicinal chemistry .

Structural Modifications and Functional Group Effects

The compound’s uniqueness arises from its trifluoromethyl and difluoro groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents Key Features
5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid C₇H₁₀F₅NO₂ -CF₃ (position 3); -F (positions 6,6); -NH₂ (position 5) High electronegativity, metabolic stability, and lipophilicity
5-Amino-6,6,6-trifluoro-3-(trifluoromethyl)hexanoic acid C₇H₉F₆NO₂ -CF₃ (position 3); -F (positions 6,6,6) Increased fluorine content enhances oxidative resistance but may reduce solubility
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid C₈H₁₄F₃NO₂S -SCH₃ (position 6); -CF₃ (position 3) Sulfur introduces hydrogen-bonding potential; moderate antimicrobial activity
5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid C₉H₁₆F₃NO₂S -SC₂H₅ (position 6); -CF₃ (position 3) Longer alkyl chain improves hydrophobic interactions; stronger enzyme inhibition
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid C₆H₁₁F₂NO₃ -OH (position 5); -F (positions 6,6) Hydroxy group enhances solubility; lacks trifluoromethyl group, reducing lipophilicity
5-Amino-3-(trifluoromethyl)heptanoic acid C₈H₁₄F₃NO₂ -CF₃ (position 3); longer heptanoic chain Increased chain length alters steric hindrance and binding kinetics

Physicochemical Properties

Fluorine and trifluoromethyl groups significantly influence properties:

  • Lipophilicity : Trifluoromethyl and difluoro groups increase logP values, enhancing membrane permeability .
  • Acidity : The -CF₃ group lowers the pKa of the carboxylic acid (≈2.5), improving ionization under physiological conditions .
  • Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, extending half-life .

Biological Activity

5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid, with the CAS number 2060034-13-9, is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoromethyl group and multiple fluorine atoms, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C7_7H10_{10}F5_5NO2_2
  • Molecular Weight : 235.15 g/mol
  • Structure : The presence of multiple fluorine atoms in the structure can enhance lipophilicity and metabolic stability, potentially leading to altered biological activity compared to non-fluorinated analogs .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, insights can be drawn from studies on similar fluorinated compounds and their interactions with biological systems.

  • Inhibition of Enzymatic Pathways : Fluorinated compounds often exhibit inhibitory effects on various enzymes due to their ability to mimic natural substrates or alter enzyme conformation. For instance, compounds with similar structures have been shown to inhibit phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways .
  • Antimicrobial Activity : Some fluorinated amino acids have demonstrated antimicrobial properties. The introduction of fluorine atoms can enhance the potency of these compounds against bacterial strains by disrupting membrane integrity or interfering with metabolic processes .
  • Cytotoxicity and Antitumor Activity : Preliminary studies suggest that fluorinated compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest through modulation of key signaling pathways such as ERK and AKT .

Study on Fluorinated Amino Acids

A comparative study investigated the effects of various fluorinated amino acids, including derivatives similar to this compound, on cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity at low micromolar concentrations, primarily through apoptosis induction .

Antimicrobial Efficacy

Research focusing on the antimicrobial properties of fluorinated compounds revealed that certain derivatives demonstrated enhanced activity against resistant bacterial strains. The mechanism was attributed to increased membrane permeability and inhibition of critical metabolic pathways .

Data Tables

Property Value
Molecular FormulaC7_7H10_{10}F5_5NO2_2
Molecular Weight235.15 g/mol
CAS Number2060034-13-9
Potential Biological ActivitiesEnzyme inhibition, Antimicrobial
Cytotoxic Concentration (IC50)Low micromolar range

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step fluorination and amination processes. Key steps include:

  • Fluorination : Use of fluorinating agents (e.g., SF₄ or DAST) under anhydrous conditions to introduce difluoro and trifluoromethyl groups. Temperature control (-20°C to 0°C) minimizes side reactions .
  • Amination : Reductive amination or nucleophilic substitution with NH₃ or protected amines. Catalysts like Pd/C or Raney Ni enhance efficiency .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography with trifluoroacetic acid (TFA) as a mobile phase modifier improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms backbone structure.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Use C18 columns with TFA-containing eluents (0.1% v/v) for baseline separation of impurities .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental persistence of fluorinated derivatives like this compound?

  • Methodological Answer : Apply factorial design to isolate variables:

  • Variables : pH, UV exposure, microbial activity.
  • Degradation Studies : Use LC-MS/MS to track breakdown products (e.g., trifluoroacetic acid) in simulated environmental matrices .
  • Controls : Include non-fluorinated analogs to distinguish fluorine-specific degradation pathways .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer : Address contradictions via:

  • Solvent Screening : Test solubility in DMSO, THF, and water at controlled temperatures (4°C–40°C).
  • Hansen Solubility Parameters : Calculate dispersion (δD), polarity (δP), and hydrogen bonding (δH) to model interactions .
  • Crystallography : X-ray diffraction identifies polymorphic forms affecting solubility .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : Investigate using:

  • Kinetic Studies : Monitor reaction rates with varying carbodiimide coupling agents (e.g., EDC, DCC).
  • DFT Calculations : Model transition states to predict regioselectivity at the amino and carboxyl groups .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to track amide bond formation via MS .

Q. How can researchers link this compound’s activity to broader theoretical frameworks (e.g., fluorinated drug design)?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Compare logP, pKa, and steric parameters with bioactive fluorinated analogs (e.g., TFA derivatives) .
  • In Silico Docking : Simulate interactions with target enzymes (e.g., proteases) using molecular dynamics .
  • Meta-Analysis : Cross-reference data from fluorinated benzoic acid studies to identify trends .

Data Contradiction Analysis

Q. Why do studies report divergent stability profiles for this compound under acidic conditions?

  • Methodological Answer : Probe inconsistencies via:

  • pH Titration : Measure decomposition rates at pH 1–7 using UV-Vis or NMR.
  • Counterion Effects : Compare stability with HCl vs. TFA salts; fluorine electronegativity may stabilize intermediates .
  • Accelerated Stability Testing : Use thermal stress (40°C–60°C) to simulate long-term degradation .

Theoretical and Framework Integration

Q. How can this compound’s synthesis be aligned with green chemistry principles?

  • Methodological Answer :

  • Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME) for safer fluorination .
  • Catalyst Recovery : Immobilize Pd catalysts on silica to reduce heavy metal waste .
  • Life Cycle Analysis (LCA) : Quantify energy use and emissions across synthetic steps .

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